
5-Nitroisophthalic acid
Overview
Description
5-Nitroisophthalic acid (5-NIPA, CAS: 618-88-2) is an aromatic dicarboxylic acid derivative with the molecular formula C₈H₅NO₆ (molecular weight: 211.128 g/mol) . Its structure features two carboxylic acid groups at the 1- and 3-positions of the benzene ring and a nitro group at the 5-position (meta to both carboxyl groups) . This substitution pattern grants 5-NIPA unique physicochemical properties, including:
- Coordination versatility: The nitro group enhances thermal and chemical stability while acting as a hydrogen-bond acceptor, enabling diverse coordination modes in metal-organic frameworks (MOFs) and coordination polymers (CPs) .
- Applications: Widely used in cocrystal engineering to improve drug solubility (e.g., with paracetamol) , and in energy storage composites due to redox-active coordination frameworks .
- Degradation: Photocatalytic degradation under UV light is pH-dependent, with optimal degradation at pH 11 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitroisophthalic acid can be synthesized through the nitration of isophthalic acid. The process involves the use of mixed acids, typically fuming nitric acid and concentrated sulfuric acid, as nitrating agents. The reaction is carried out in a controlled environment to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves continuous nitration processes. This method utilizes a micromixer and a coil reactor to control the residence time, temperature, and flow rate, resulting in a more efficient and scalable production process .
Chemical Reactions Analysis
Reaction Conditions
The following table summarizes key parameters for the continuous synthesis of 5-nitroisophthalic acid:
Parameter | Value |
---|---|
Temperature (Nitration) | 70°C - 100°C |
Reaction Time | ≤ 20 minutes |
Yield | Up to 90% |
Purity | ≥ 99.8% |
Reduction to 5-Aminoisophthalic Acid
One significant reaction involving this compound is its reduction to form 5-aminoisophthalic acid. This transformation can be achieved through catalytic hydrogenation in the presence of catalysts such as palladium on carbon or Raney nickel. The reaction conditions typically involve:
-
Solvent : Water or alcohol mixtures
-
Catalyst : Palladium or Raney nickel
-
Temperature : Approximately 70°C
-
Pressure : Up to 10 kg/cm²
The yield for this reaction can reach up to 98%, demonstrating the efficiency of this reduction pathway .
Nitration Process
The nitration of isophthalic acid to form this compound involves a highly exothermic reaction that requires careful temperature control to avoid excessive heat release, which can lead to side reactions and impurities. The typical nitration conditions include:
Scientific Research Applications
Pharmaceutical Applications
5-Nitroisophthalic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the production of active pharmaceutical ingredients (APIs). Notably, it is involved in the synthesis of 5-aminoisophthalic acid, which is essential for producing several therapeutic agents.
Case Study: Synthesis of 5-Aminoisophthalic Acid
A notable method involves the reduction of this compound to produce 5-aminoisophthalic acid using hydrogen in the presence of a catalyst. This process has shown high yields (up to 98.9%) and purity (99.8%) under optimized conditions, demonstrating the efficiency of 5-NIPA as a precursor for pharmaceutical applications .
Organic Synthesis
In organic chemistry, this compound is valued for its role as an intermediate in various synthetic pathways. It can be utilized to create complex organic molecules through nitration and oxidation processes.
Continuous Synthesis Method
Recent innovations have introduced a continuous synthesis method for this compound that enhances efficiency and safety. This method allows for rapid production (reaction time under 20 minutes) and reduces the risks associated with traditional batch processes .
Dye Manufacturing
This compound is also employed as an intermediate in the dye industry, particularly for synthesizing disperse dyes. It acts as a dispersant, facilitating the even distribution of dye particles in solutions.
Applications in Dyestuffs
The compound's ability to improve dye solubility and stability makes it essential for producing high-quality dyes used in textiles and other materials .
Agrochemical Applications
The compound finds application in agrochemicals as well, where it serves as an intermediate in the synthesis of various agricultural products. Its chemical properties allow it to be integrated into formulations that enhance crop protection and growth.
Physicochemical Properties and Cocrystallization
Recent studies have explored the physicochemical properties of cocrystals formed with this compound, such as those with paracetamol. These investigations highlight improved solubility and stability profiles, which are crucial for enhancing drug delivery systems .
Mechanism of Action
The mechanism of action of 5-Nitroisophthalic acid primarily involves its functional groups. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways. The carboxylic acid groups can form esters or amides, facilitating the compound’s incorporation into larger molecular structures .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Key Insights :
- Nitro Position : The 5-nitro group in 5-NIPA facilitates intramolecular hydrogen bonding with carboxyl groups, enhancing thermal stability compared to 2- or 4-nitro isomers .
Chemical Properties and Reactivity
Solubility and Stability :
- Degradation: Under UV light, 5-NIPA degrades efficiently using a 6% V@ZnO/MWCNT nanocomposite, outperforming chloramine-T and allopurinol at high pH .
Hydrogen Bonding and Proton Transfer :
- 5-NIPA forms robust proton-transfer complexes with amines (e.g., isonipecotamide), driven by nitro-carboxyl hydrogen bonding . In contrast, 4-nitrophthalic acid prefers stronger ionic interactions due to higher acidity .
Cocrystal Engineering :
- 5-NIPA improves the mechanical properties of paracetamol cocrystals, enhancing dissolution rates by 40% compared to pure APIs .
- Comparison with 4,4′-Bipyridine Cocrystals : Cocrystals with 4,4′-bipyridine show weaker hydrogen bonding than those with 5-NIPA, reducing thermal stability .
MOFs and Coordination Polymers :
- 5-NIPA-based CPs (e.g., [Mn(nipt)(NiL)₂]·H₂O) exhibit 1D chains linked via hydrogen bonds, whereas H₄BETC forms 3D frameworks with higher gas adsorption capacity .
- Electrochemical Performance : Copper-cobalt-5-NIPA/Nd₂O₃ composites demonstrate superior specific capacitance (612 F/g) due to synergistic redox activity .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purifying 5-nitroisophthalic acid?
Synthesis typically involves nitration of isophthalic acid derivatives. For example, this compound can be produced via dehydration/alcoholysis reactions using 3,5-dimethylnitrobenzene and nitric acid as precursors . Purification often employs recrystallization from hot water or ethanol, with HPLC analysis (>99.0% purity) to confirm product integrity . Researchers should monitor reaction conditions (temperature, stoichiometry) to minimize byproducts like monoester derivatives .
Q. How can crystallographic characterization of this compound be optimized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of nitro and carboxylic acid groups . For powders, pair X-ray diffraction (PXRD) with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., nitro stretching at ~1520 cm⁻¹ and carboxylic O–H at ~2500 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Skin Irritant Category 2, Eye Irritant Category 2A) .
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate, collect residues, and dispose via chemical incineration with afterburners .
Advanced Research Questions
Q. How does this compound function in coordination polymers for electrochemical sensing?
As a ditopic linker, it coordinates with transition metals (Co, Ni, Cu) to form 2D networks. For example, hydrothermal synthesis with N-donor ligands yields coordination polymers (CPs) that exhibit electrocatalytic activity for ascorbic acid (detection limit: 0.32–3.60 μM) and Cr(VI) (0.23–3.61 μM) via cyclic voltammetry . Key parameters include pH (6–8), temperature (120–150°C), and metal-to-ligand ratios.
Q. What strategies resolve contradictions in solubility data for this compound?
Discrepancies in reported solubility (e.g., 1.5 g/L in water at 20°C vs. limited organic solubility ) may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and quantify solubility via UV-Vis spectroscopy in buffered solutions. Cross-validate with computational models (e.g., COSMO-RS) to predict solvent interactions .
Q. How can this compound enhance the porosity of metal-organic frameworks (MOFs)?
Its nitro group introduces polar sites for guest molecule adsorption, while the rigid aromatic backbone stabilizes framework topology. For gas storage (e.g., CO₂), design MOFs with Zn²⁺ or Cu²⁺ nodes and optimize activation protocols (supercritical CO₂ drying) to prevent pore collapse . Surface area (BET) and pore volume should exceed 500 m²/g and 0.5 cm³/g, respectively, for practical applications.
Q. What analytical techniques are recommended for assessing thermal stability?
Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at ~260°C, correlating with nitro group loss. Complement with evolved gas analysis (EGA-MS) to identify volatile fragments (e.g., NOₓ). For thermodynamic data (ΔfH°solid), consult NIST’s condensed-phase thermochemistry databases .
Q. Methodological Challenges
Q. How to mitigate esterification side reactions during derivative synthesis?
Selective monoesterification requires controlled alcoholysis. Use ethanol in a 1:1 molar ratio with this compound under reflux (78°C), and monitor progress via thin-layer chromatography (TLC). Quench with ice water to isolate the monoethyl ester .
Q. What statistical approaches validate reproducibility in catalytic studies?
Perform triplicate experiments with error bars (standard deviation ≤5%). Use ANOVA to compare catalytic efficiency across metal centers (e.g., Co vs. Cu in CPs ). For outlier detection, apply Grubbs’ test at 95% confidence.
Q. How to address gaps in ecotoxicity data for this compound?
Prioritize OECD Test Guidelines:
Properties
IUPAC Name |
5-nitrobenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDAHKQJXVLAID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041540 | |
Record name | 5-Nitroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-88-2 | |
Record name | 5-Nitroisophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitroisophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitroisophthalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Nitroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitroisophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-NITROISOPHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7RZ7LC76U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.